4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
Description
4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS 923767-68-4) is a triazole-based compound with a cyclopropyl substituent at the 4-position, a methanesulfonyl group at the 3-position, and a thiophene moiety at the 5-position. It is primarily utilized as a pharmaceutical intermediate in drug synthesis .
Properties
IUPAC Name |
4-cyclopropyl-3-methylsulfonyl-5-thiophen-2-yl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c1-17(14,15)10-12-11-9(8-3-2-6-16-8)13(10)7-4-5-7/h2-3,6-7H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFMVFBRRQTGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(N1C2CC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The synthetic route typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles or other suitable precursors.
Introduction of the cyclopropyl group: This step involves the alkylation of the triazole ring with cyclopropyl halides.
Addition of the methanesulfonyl group: This can be done by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base.
Attachment of the thiophen-2-yl group: This step involves the coupling of the intermediate with thiophene derivatives under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole is a chemical compound with the molecular formula and a molecular weight of 269.3 . It belongs to the 1,2,4-triazole class of compounds, which are known for their diverse medicinal applications .
1,2,4-triazole derivatives have a wide spectrum of applications, especially in the medicinal field. They exhibit antifungal and antibacterial activities .
Antifungal Applications
- Several studies indicate that incorporating a 1,2,4-triazole moiety can enhance antifungal activity .
- Sulfonamide-1,2,4-triazole derivatives have shown significant antifungal activity against several fungal strains, in some cases exceeding that of commercial antifungal agents like bifonazole and ketoconazole .
- Amide derivatives of 1,2,4-triazole exhibit moderate to high antifungal activity against various fungi .
Antibacterial Applications
- Clinafloxacin-triazole hybrids have demonstrated good antibacterial and antifungal activities, comparable to or more potent than reference drugs like chloramphenicol, clinafloxacin, and fluconazole .
- Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids have shown higher potency against methicillin-resistant Staphylococcus aureus (MRSA) than vancomycin and ciprofloxacin .
- Specific 1,2,4-triazole derivatives bearing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide unit have shown better bactericidal activity than bismerthiazol against X. oryzae pv. oryzae .
- 1,2,4-Triazole-pyrimidine hybrids have displayed excellent activity against S. aureus and E. coli, and were found to be more effective than many clinically used antibiotics against MRSA strains .
Mechanism of Action
The mechanism of action of 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The triazole scaffold is highly modular, with substitutions at the 3-, 4-, and 5-positions dictating physicochemical and biological properties. Key analogs include:
a. 3-(4-Bromobenzyl)-4-alkyl/aryl-5-(thiophen-2-yl)-4H-1,2,4-triazoles
- Synthesis : Prepared via nucleophilic substitution of oxadiazole precursors with amines, yielding 60–85% .
b. 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole
- Activity : Exhibited selective COX-2 inhibition (SI = 1.89), validated via molecular docking studies with COX-1/2 enzymes .
- Comparison : The methanesulfonyl group in the target compound replaces the sulfanyl moiety, which could alter enzyme-binding affinity or selectivity.
c. 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Properties : Characterized by DFT calculations (B3LYP/6-311G(d,p)), showing strong correlation between experimental and theoretical IR/NMR data .
d. Microwave-Synthesized 3-(Thiophen-2-ylmethyl)-4-amino-5-((3-phenylpropyl)thio)-4H-1,2,4-triazole
- Comparison : The target compound’s cyclopropyl and methanesulfonyl groups may necessitate milder conditions due to steric or electronic constraints.
Biological Activity
4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (CAS Number: 923767-68-4) is a synthetic compound belonging to the 1,2,4-triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antifungal properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 269.3 g/mol. The compound's structure includes a cyclopropyl group and a thiophene ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 923767-68-4 |
| Molecular Formula | |
| Molecular Weight | 269.3 g/mol |
Anti-inflammatory Activity
Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. In a study evaluating various triazole derivatives, including those similar to our compound, it was found that they effectively reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). The compounds demonstrated low toxicity levels at concentrations up to 100 µg/mL, indicating their potential for therapeutic applications .
Antimicrobial and Antifungal Activity
The antifungal activity of 1,2,4-triazole derivatives has been extensively documented. Research highlights that these compounds can inhibit the growth of various fungal strains. A systematic review indicated that triazole derivatives possess broad-spectrum antifungal activity due to their ability to interfere with fungal cell membrane synthesis . Specifically, compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their chemical structure. Modifications in substituents significantly affect their potency. For instance, the presence of a thiophene ring enhances the compound's interaction with target enzymes involved in microbial resistance mechanisms . The SAR studies suggest that introducing specific functional groups can optimize the biological efficacy of these compounds.
Case Studies
- Evaluation of Anti-inflammatory Effects : A study on a series of triazole derivatives demonstrated that compounds with similar structures to our target showed significant inhibition of TNF-α release in PBMC cultures. The most active compounds exhibited selectivity indices above 10, indicating a favorable therapeutic window .
- Antifungal Efficacy : In experimental models assessing antifungal activity, several derivatives were tested against common pathogens such as Candida albicans and Aspergillus species. The results indicated that modifications in the alkyl side chains could enhance antifungal potency significantly .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole?
- Methodology : Microwave-assisted synthesis is effective for triazole derivatives. Reaction parameters (e.g., 165°C, 12.2 bar, 45 minutes) can be adapted for cyclopropane and methanesulfonyl substituents. Monitor reaction completion via GC-MS to ensure purity . Nucleophilic substitution reactions, as used for analogous thiophene-containing triazoles, are suitable for introducing the thiophen-2-yl group .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C-S, S=O, triazole ring vibrations). Compare experimental peaks with DFT-calculated frequencies (B3LYP/6-311G(d,p)) to validate assignments .
- NMR : Use and NMR to confirm substituent positions. Chemical shifts for the cyclopropyl group (~δ 1.0–2.5 ppm) and thiophene protons (~δ 7.0–7.5 ppm) are diagnostic .
- LC-MS : Verify molecular ion peaks and fragmentation patterns to assess purity and molecular weight .
Q. How can molecular docking predict the biological relevance of this compound?
- Methodology : Perform docking simulations (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., COX-2). Key interactions include π-stacking (thiophene/aryl groups with Tyr355) and hydrogen bonding (methanesulfonyl with active-site residues). Validate using known inhibitors (e.g., celecoxib) as reference .
Advanced Research Questions
Q. How do conformational dynamics and electronic properties influence reactivity?
- Methodology :
- DFT Calculations : Use B3LYP/6-311G(d,p) to map the energy profile by rotating torsion angles (e.g., cyclopropyl-thiophene dihedral). Identify stable conformers and transition states .
- HOMO-LUMO Analysis : Calculate energy gaps to predict charge-transfer behavior. A smaller gap (<4 eV) suggests potential redox activity, relevant for catalytic or photochemical applications .
Q. How to resolve contradictions between experimental and computational spectral data?
- Methodology :
- Sensitivity Analysis : Adjust basis sets (e.g., 6-311++G(d,p)) or solvent models (PCM) in DFT to improve agreement with experimental IR/NMR data .
- X-ray Crystallography : Resolve ambiguities (e.g., sulfonyl group orientation) using SHELX programs. Refine structures with SHELXL and visualize interactions (e.g., S⋯C(π)) using ORTEP-3 .
Q. What noncovalent interactions stabilize the crystal lattice, and how do they affect supramolecular assembly?
- Methodology : Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer). Identify rare interactions (e.g., chalcogen H-bonds, S⋯C(π)) that contribute to sheet-like assemblies. Compare with analogs (e.g., 4-chlorophenyl derivatives) to assess substituent effects on lattice energy .
Q. How can QSAR models guide structural modifications for enhanced bioactivity?
- Methodology :
- Descriptor Selection : Use molecular weight, logP, and HOMO-LUMO energies as variables. Train models with antimycobacterial/anticancer triazole datasets .
- ADME Analysis : Predict pharmacokinetics (SwissADME) to prioritize derivatives with optimal bioavailability and low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
